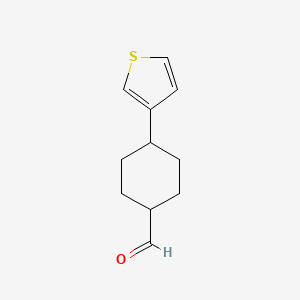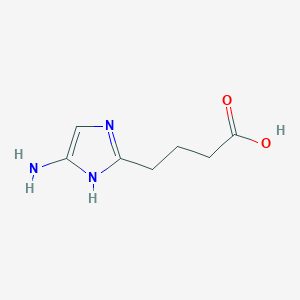![molecular formula C20H23F19O4 B12831451 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol CAS No. 94158-62-0](/img/structure/B12831451.png)
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol is a fluorinated alcohol compound with the molecular formula C20H23F19O4 and a molecular weight of 688.36 g/mol . This compound is characterized by its unique structure, which includes multiple fluorine atoms and ether linkages, making it highly hydrophobic and chemically stable .
Preparation Methods
The synthesis of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a perfluorinated alkyl iodide.
Etherification: The perfluorinated alkyl iodide undergoes etherification with 2-(2-butoxyethoxy)ethanol under basic conditions to form the desired ether linkage.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final alcohol compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions due to its unique hydrophobic and hydrophilic properties.
Biology: The compound is studied for its potential use in drug delivery systems, where its stability and hydrophobicity can enhance the delivery of hydrophobic drugs.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostics, particularly in fluorine-19 magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism of action of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The compound’s fluorinated segments provide high stability and resistance to degradation, while the ether linkages allow for flexibility and interaction with various biological molecules .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol include:
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol: This compound has a similar structure but with one less fluorine atom, affecting its hydrophobicity and reactivity.
2-[2-(2-Butoxyethoxy)ethoxy]ethanol: This compound lacks the extensive fluorination, making it less hydrophobic and chemically stable.
The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity, making it suitable for specialized applications .
Properties
CAS No. |
94158-62-0 |
|---|---|
Molecular Formula |
C20H23F19O4 |
Molecular Weight |
688.4 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol |
InChI |
InChI=1S/C20H23F19O4/c1-2-3-4-41-5-6-42-7-8-43-10-11(40)9-12(21,22)14(24,25)16(28,29)18(32,33)17(30,31)15(26,27)13(23,19(34,35)36)20(37,38)39/h11,40H,2-10H2,1H3 |
InChI Key |
AGXPCTAFKVXMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)

![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)


![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)



![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
